molecular formula C8H12N6 B14947785 N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

Katalognummer: B14947785
Molekulargewicht: 192.22 g/mol
InChI-Schlüssel: LBJTUCQOLVLGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound with the molecular formula C8H12N6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate pyridazine derivatives with tert-butylamine and azide sources under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include oxidized tetrazolo[1,5-b]pyridazines, reduced amine derivatives, and various substituted tetrazolo[1,5-b]pyridazines .

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

Molekularformel

C8H12N6

Molekulargewicht

192.22 g/mol

IUPAC-Name

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11)

InChI-Schlüssel

LBJTUCQOLVLGFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=NN2C(=NN=N2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.